2,4-Dihidroxi-benzonitrilo

Descripción general

Descripción

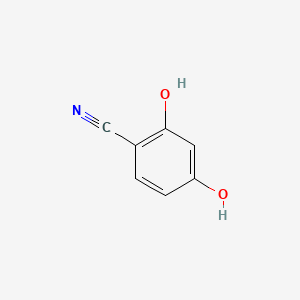

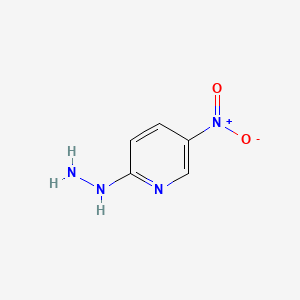

2,4-Dihydroxybenzonitrile is an organic compound with the chemical formula C7H5NO2 . It is a white crystalline solid with a special aromatic odor . It is used as an important organic intermediate for the synthesis of drugs, dyes, and heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxybenzonitrile is represented by the formula C7H5NO2 . The InChI code for the compound is 1S/C7H5NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H . The molecular weight of the compound is 135.12 .Physical and Chemical Properties Analysis

2,4-Dihydroxybenzonitrile is a white to light yellow solid . It has a melting point of 179°C and a predicted boiling point of 339.4±12.0°C . The compound is soluble in alcohol and ether solvents, but insoluble in water . It is a neutral substance in water and can undergo oxidation, reduction, and addition reactions .Aplicaciones Científicas De Investigación

Inhibición de Superóxidos

2,4-Dihidroxi-benzonitrilo ha sido identificado como un compuesto con propiedades que incluyen inhibición de superóxidos . Los superóxidos son especies reactivas de oxígeno que pueden causar daño celular, y los inhibidores juegan un papel crucial en la investigación de enfermedades relacionadas con el estrés oxidativo.

Dopante de Cristal Líquido Ferrieléctrico

Este compuesto se usa como dopante en cristales líquidos ferrieléctricos . Los dopantes se añaden a los cristales líquidos para modificar sus propiedades electroópticas, lo cual es esencial para el desarrollo de tecnologías de visualización avanzadas.

Agentes Antipicornavirales

La investigación ha demostrado que los derivados de this compound pueden actuar como agentes antipicornavirales . Los picornavirus son una familia de virus que incluyen muchos patógenos de humanos y animales, y encontrar agentes efectivos contra ellos es un campo de estudio significativo.

Agentes Antiinflamatorios

Las propiedades antiinflamatorias de this compound lo convierten en un compuesto valioso para el desarrollo de nuevos medicamentos antiinflamatorios . Esta aplicación es particularmente relevante en el tratamiento de enfermedades inflamatorias crónicas.

Agentes Antiasmáticos

This compound también se está investigando por su posible uso como agente antiasmático . El asma es una condición respiratoria común, y hay investigación en curso para encontrar tratamientos más efectivos.

Antagonistas del Fibrinógeno

Como antagonista del fibrinógeno, this compound puede usarse para prevenir coágulos sanguíneos . Esta aplicación es crucial en la investigación cardiovascular, particularmente en el desarrollo de tratamientos para la trombosis.

Síntesis de Nitrilos Orgánicos

La versatilidad de this compound en reacciones lo convierte en una demanda significativa para la síntesis de nitrilos orgánicos . Los nitrilos orgánicos sirven como precursores para varios productos farmacéuticos y agroquímicos.

Agentes Quelantes de Hierro

This compound se usa en la síntesis de agentes quelantes de hierro relacionados con la desferrioxamina . Estos agentes son importantes en el tratamiento de enfermedades como la talasemia, donde la sobrecarga de hierro es una preocupación.

Safety and Hazards

2,4-Dihydroxybenzonitrile is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

Direcciones Futuras

While specific future directions for 2,4-Dihydroxybenzonitrile are not detailed in the search results, one source mentions the use of a related compound, 3, 4-dihydroxybenzonitrile dilithium salt (Li2DHBN), in prelithiation strategies for lithium-ion capacitors . This suggests potential future research directions in the field of energy storage technologies .

Mecanismo De Acción

Mode of Action

The compound’s mode of action, including how it interacts with its targets and the resulting changes, remains to be elucidated .

Biochemical Pathways

The downstream effects of these pathways also remain to be determined .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 2,4-Dihydroxybenzonitrile is currently unknown .

Propiedades

IUPAC Name |

2,4-dihydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZAJWBGISKERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00982993 | |

| Record name | 2,4-Dihydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64419-24-5 | |

| Record name | 2,4-Dihydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64419-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064419245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)